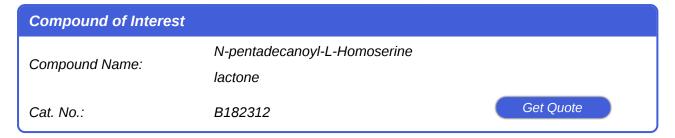


An In-Depth Technical Guide to N-Pentadecanoyl-L-Homoserine Lactone (C15-HSL)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism employed by numerous Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. C15-HSL, with its 15-carbon acyl chain, is a significant long-chain AHL produced by various bacterial species, including Yersinia pseudotuberculosis. Its ability to modulate bacterial behavior, including virulence and biofilm formation, makes it a molecule of considerable interest for researchers in microbiology, infectious disease, and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of C15-HSL, along with detailed experimental protocols for its study.

Chemical Structure and Properties

N-pentadecanoyl-L-Homoserine lactone is characterized by a homoserine lactone ring attached to a 15-carbon acyl side chain via an amide linkage. This structure imparts both hydrophilic (lactone ring) and hydrophobic (acyl chain) characteristics to the molecule.







Chemical Structure:

• IUPAC Name: N-[(3S)-tetrahydro-2-oxo-3-furanyl]-pentadecanamide[1]

• Synonyms: C15-HSL[1]

Molecular Formula: C₁₉H₃₅NO₃[1][2][3]

Molecular Weight: 325.5 g/mol [1][2][3]

CAS Number: 182359-66-6[1][2][3]

Physicochemical Properties:

The following table summarizes the known physicochemical properties of C15-HSL. Data for some properties, such as melting and boiling points, are not readily available in the literature. In such cases, data for similar long-chain AHLs are provided for reference and comparative purposes.



Property	Value	Reference Compound Data
Physical State	Crystalline solid	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	DMF: 0.25 mg/mL[1]	N-dodecanoyl-L-Homoserine lactone (C12-HSL): Chloroform (~10 mg/mL), DMSO (~1 mg/mL), DMF (~1 mg/mL)[4]
N-octanoyl-L-Homoserine lactone (C8-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[5]		
N-3-oxo-dodecanoyl-L- Homoserine lactone (3-oxo- C12-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[6]		
N-3-oxo-hexadecanoyl-L- Homoserine lactone (3-oxo- C16-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[7]	-	
Purity	≥98%	N/A
Storage Temperature	-20°C	N/A
Stability	≥ 4 years at -20°C[1]	N/A

Biological Activity: Quorum Sensing Modulation

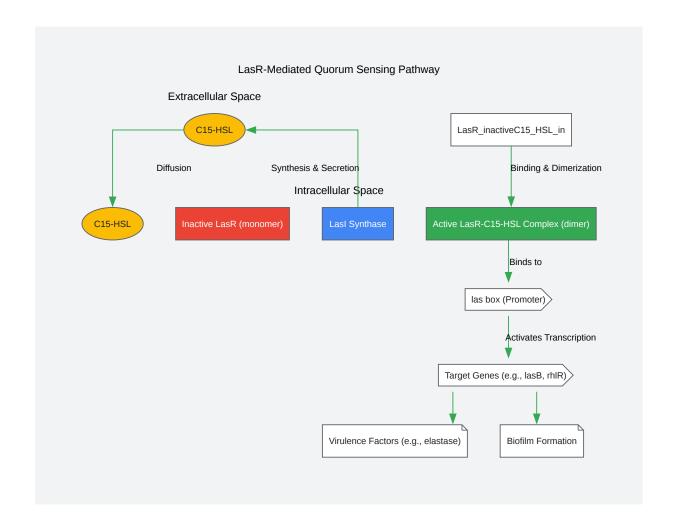
C15-HSL functions as a signaling molecule in bacterial quorum sensing, primarily through its interaction with transcriptional regulators of the LuxR family. A key receptor for long-chain AHLs like C15-HSL is the LasR protein in Pseudomonas aeruginosa. The binding of C15-HSL to LasR induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of



target genes. This interaction activates the transcription of a suite of genes involved in virulence factor production and biofilm formation.[8][9][10]

LasR-Mediated Signaling Pathway

The following diagram illustrates the canonical LasR-mediated quorum sensing pathway activated by N-acyl homoserine lactones.





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Caption: LasR-mediated quorum sensing pathway activated by C15-HSL.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving C15-HSL.

LasR-Based Reporter Assay

This protocol describes the use of a bacterial reporter strain to quantify the bioactivity of C15-HSL by measuring the expression of a reporter gene (e.g., GFP or luciferase) under the control of a LasR-responsive promoter.

Materials:

- E. coli JM109 (pSB1142) or a similar LasR-based reporter strain.
- Luria-Bertani (LB) broth and agar.
- Appropriate antibiotics for plasmid maintenance.
- N-pentadecanoyl-L-Homoserine lactone (C15-HSL) stock solution (e.g., 10 mM in DMSO).
- 96-well microtiter plates (black plates with clear bottoms for fluorescence measurements).
- Microplate reader capable of measuring fluorescence (e.g., excitation/emission wavelengths of 485/525 nm for GFP) and optical density (OD600).

Procedure:

- Prepare Overnight Culture: Inoculate a single colony of the LasR reporter strain into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).
- Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.



- Prepare C15-HSL Dilutions: Prepare a serial dilution of the C15-HSL stock solution in LB broth to achieve the desired final concentrations in the assay (e.g., ranging from nM to μM).
 Include a DMSO-only control.
- Assay Setup: In a 96-well microtiter plate, add 100 μL of the diluted bacterial culture to each well. Then, add 1 μL of the C15-HSL dilutions or DMSO control to the respective wells.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours), or until the desired cell density is reached.
- Measurement: Measure the fluorescence and OD600 of each well using a microplate reader.
- Data Analysis: Normalize the fluorescence readings to the cell density
 (Fluorescence/OD600) to obtain the relative fluorescence units (RFU). Plot the RFU against
 the C15-HSL concentration to determine the dose-response curve.

Crystal Violet Biofilm Inhibition Assay

This protocol is used to assess the effect of C15-HSL on biofilm formation by a bacterial strain of interest.

Materials:

- Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1).
- Tryptic Soy Broth (TSB) or other suitable growth medium.
- N-pentadecanoyl-L-Homoserine lactone (C15-HSL) stock solution.
- 96-well flat-bottom microtiter plates.
- 0.1% (w/v) Crystal Violet solution.
- 30% (v/v) Acetic Acid or 95% Ethanol.
- Phosphate-buffered saline (PBS).
- Microplate reader capable of measuring absorbance at 550-595 nm.



Procedure:

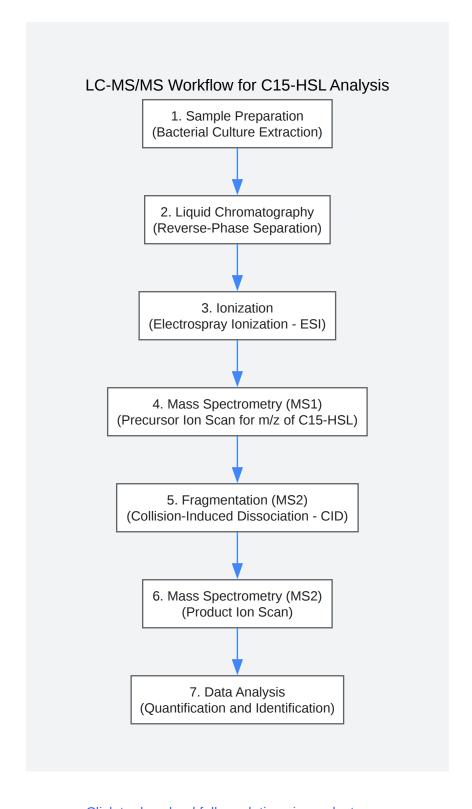
- Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in TSB at 37°C.
- Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. In a 96-well plate, add 180 μL of the diluted culture to each well. Add 20 μL of different concentrations of C15-HSL (or a control solvent) to the wells.[11]
- Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 μ L of PBS to remove non-adherent cells.[11][12]
- Staining: Add 200 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11][12]
- Washing: Discard the crystal violet solution and wash the wells three times with PBS.
- Solubilization: Add 200 μL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.[11]
 [13]
- Measurement: Transfer 150 μ L of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm.[11]
- Data Analysis: The absorbance reading is proportional to the amount of biofilm formed.
 Compare the absorbance values of the C15-HSL-treated wells to the control wells to determine the effect on biofilm formation.

LC-MS/MS Analysis of C15-HSL

This protocol provides a general workflow for the detection and quantification of C15-HSL from bacterial culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram:





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Caption: General workflow for LC-MS/MS analysis of C15-HSL.

Procedure:



- Sample Preparation (Extraction):
 - Grow a bacterial culture to the desired growth phase.
 - Centrifuge the culture to pellet the cells.
 - Extract the supernatant twice with an equal volume of acidified ethyl acetate.
 - Pool the organic phases and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.[14]
- Liquid Chromatography (LC):
 - Use a reverse-phase C18 column.
 - Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - The gradient will depend on the specific column and system but will generally involve increasing the percentage of solvent B over time to elute compounds of increasing hydrophobicity.
- Mass Spectrometry (MS):
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.
 - Precursor Ion (MS1): The protonated molecule [M+H]⁺ of C15-HSL (m/z 326.3).
 - Product Ion (MS2): A characteristic fragment ion, often the lactone ring fragment (m/z 102.1), resulting from collision-induced dissociation (CID).
 - Optimize instrument parameters (e.g., collision energy, cone voltage) for the specific precursor-product ion transition of C15-HSL.



· Quantification:

- Prepare a standard curve using known concentrations of pure C15-HSL.
- Spike samples with a deuterated internal standard of a similar AHL if available for accurate quantification.
- Analyze the samples and quantify the amount of C15-HSL by comparing the peak areas to the standard curve.

Conclusion

N-pentadecanoyl-L-Homoserine lactone is a crucial signaling molecule in the intricate communication networks of Gram-negative bacteria. A thorough understanding of its chemical properties and biological functions is essential for researchers aiming to unravel the complexities of bacterial pathogenesis and develop novel anti-infective strategies. The methodologies outlined in this guide provide a solid foundation for the investigation of C15-HSL and its role in quorum sensing. As research in this field continues to evolve, these protocols can be adapted and refined to address new and exciting questions in the study of bacterial communication.

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